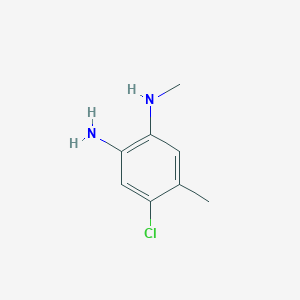

4-Chloro-N1,5-dimethylbenzene-1,2-diamine

CAS No.: 861367-01-3

Cat. No.: VC8301756

Molecular Formula: C8H11ClN2

Molecular Weight: 170.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 861367-01-3 |

|---|---|

| Molecular Formula | C8H11ClN2 |

| Molecular Weight | 170.64 g/mol |

| IUPAC Name | 4-chloro-1-N,5-dimethylbenzene-1,2-diamine |

| Standard InChI | InChI=1S/C8H11ClN2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,11H,10H2,1-2H3 |

| Standard InChI Key | DXUOTNPUNISTCU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1Cl)N)NC |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)N)NC |

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

4-Chloro-N1,5-dimethylbenzene-1,2-diamine is systematically named to reflect its substitution pattern:

-

Chlorine at the 4-position of the benzene ring.

-

Methyl groups at the N1 (amine) and C5 positions.

-

Amino groups at the 1 and 2 positions.

Table 1: Key Identification Data

The compound’s IUPAC name and structural features are consistent with its role as a building block in synthesizing more complex aromatic amines .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by its aromatic backbone and substituents:

-

Chlorine: Enhances electrophilic substitution reactivity at ortho/para positions.

-

Methyl Groups: Provide steric hindrance and moderate electron-donating effects.

-

Amino Groups: Participate in hydrogen bonding and acid-base reactions.

Table 2: Comparative Physicochemical Data

| Property | 4-Chloro-N1,5-dimethylbenzene-1,2-diamine | 4-Bromo-N1,3-dimethyl Analogue |

|---|---|---|

| Molecular Weight | 170.64 g/mol | 230.10 g/mol |

| LogP | 2.93 | 3.15 |

| PSA | 38.05 Ų | 38.05 Ų |

| Halogen Substituent | Chlorine | Bromine |

The brominated analogue (CAS 1799973-86-6) exhibits higher molecular weight and LogP, reflecting bromine’s greater polarizability and lipophilicity .

Comparative Analysis with Structural Analogues

Chlorinated vs. Brominated Derivatives

Bromine’s larger atomic size and polarizability enhance reactivity in electrophilic substitutions compared to chlorine. For instance, 4-bromo-N1,3-dimethylbenzene-1,2-diamine (CAS 1799973-86-6) may exhibit faster reaction kinetics in Suzuki couplings.

Methyl Substitution Patterns

N1-methyl groups reduce solubility in polar solvents but improve lipid membrane permeability, a critical factor in drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume